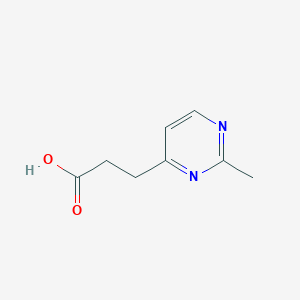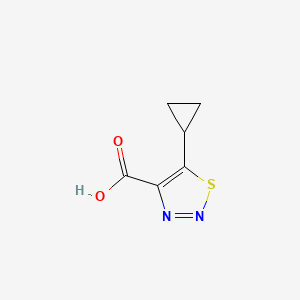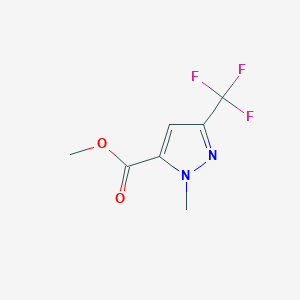
methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity has been disclosed . The method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole has a molecular weight of 179.14 and is a liquid at room temperature .Applications De Recherche Scientifique
Structural and Spectral Studies
- Structural Investigations : The research on similar compounds, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involved combined experimental and theoretical studies. These studies included characterization using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction technique. Such research helps in understanding the molecular structure and properties of related pyrazole derivatives (Viveka et al., 2016).
Synthesis and Crystal Structures
- Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, which include 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its variants. These compounds have been used to create mononuclear chelate complexes with CuII/CoII/ZnII, revealing their potential in creating complex structures (Radi et al., 2015).
Antimicrobial Applications
- Potential Antimicrobial Agents : A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and exhibited broad spectrum of antimicrobial activities. These compounds demonstrate the potential of pyrazole derivatives in the development of new antimicrobial agents (Bhat et al., 2016).
Analytical and Experimental Techniques
- Experimental and Computational Investigations : The crystal structures of similar compounds like methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate were determined using X-ray diffractometry. Computational methods were also employed to correlate experimental and calculated geometrical parameters, showcasing the use of these compounds in advancing analytical techniques (Machado et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-4(6(13)14-2)3-5(11-12)7(8,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQGOQOMJUMMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
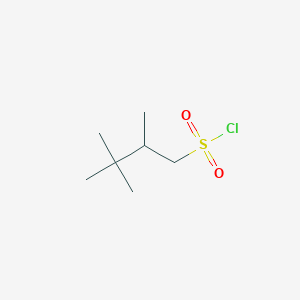

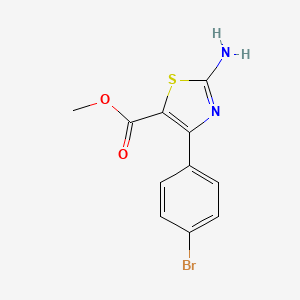

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
